synthesis and characterization of 3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione
synthesis and characterization of 3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione
An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione
Executive Summary
The 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione scaffold, a class of cyclic sulfonamides commonly known as γ-sultams, represents a privileged structure in modern drug discovery.[1][2] These heterocycles are recognized as metabolically robust bioisosteres of lactams, offering unique three-dimensional conformations while maintaining key hydrogen bonding capabilities.[3] Their utility spans a wide range of therapeutic areas, including the development of antiviral agents, enzyme inhibitors, and cognitive enhancers.[1][4] This guide provides a comprehensive overview of the synthesis and characterization of this core scaffold, intended for researchers, medicinal chemists, and process development scientists. We will explore advanced, field-proven synthetic methodologies, detailing the causal mechanisms behind experimental choices, and outline a multi-technique approach for unambiguous structural and conformational characterization.
The Strategic Importance of the γ-Sultam Core
In medicinal chemistry, the strategic replacement of a functional group with another that retains similar physicochemical properties—a practice known as isosteric replacement—is a cornerstone of lead optimization. The γ-sultam scaffold has emerged as a superior surrogate for the corresponding γ-lactam ring.
Key Advantages:
-
Metabolic Stability: The sulfonamide group is generally more resistant to enzymatic hydrolysis compared to the carboxamide bond of a lactam, often leading to improved pharmacokinetic profiles.[2]
-
Conformational Rigidity: The introduction of a bicyclic system or other forms of conformational restriction can enhance a compound's potency, selectivity, and metabolic profile.[3] The tetrahedral geometry of the sulfur atom in the sultam ring imparts a distinct three-dimensional shape compared to the planar lactam.
-
Pharmacophore Mimicry: The SO₂ group can act as a hydrogen bond acceptor, while the N-H proton serves as a donor, mimicking the functionality of the lactam amide bond in interactions with biological targets.
The following diagram illustrates the structural relationship between the target γ-sultam and its lactam and pyrrolidine isosteres.
Caption: Isosteric relationships of the γ-sultam scaffold.
Modern Synthetic Strategies
The construction of the γ-sultam ring has evolved from classical cyclization methods to highly efficient transition-metal-catalyzed reactions. We will focus on a state-of-the-art approach that leverages intramolecular C-H amidation, valued for its atom economy and ability to utilize readily available starting materials.
Iron-Catalyzed Intramolecular C(sp³)–H Amidation
A powerful and direct method for synthesizing γ-sultams involves the iron-catalyzed intramolecular amidation of unactivated C(sp³)–H bonds.[5] This strategy avoids the need for pre-functionalized starting materials, proceeding via a reactive iron-nitrenoid intermediate that inserts into a C-H bond.
The general transformation is depicted below:
Caption: General scheme for iron-catalyzed C-H amidation.
Causality Behind Experimental Choices:
-
Catalyst System: An iron(II) salt, such as Fe(ClO₄)₂, is used as the catalyst precursor. Iron is an ideal choice due to its low cost, low toxicity, and versatile redox chemistry.[5]
-
Ligand: An aminopyridine-based ligand is crucial for modulating the reactivity and selectivity of the iron center. The choice of ligand can even direct the regioselectivity, favoring the formation of five-membered (γ) sultams over six-membered (δ) sultams.[5]
-
Oxidant: A hypervalent iodine reagent, such as PhI(OAc)₂, is typically employed as the terminal oxidant. It reacts with the N-H of the sulfonamide to generate the key nitrenoid intermediate on the iron center.
-
Solvent: A non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) is often used to prevent interference with the catalytic cycle.
Experimental Protocol: Iron-Catalyzed Synthesis
This protocol is adapted from methodologies reported for the synthesis of γ-sultams via C-H amidation.[5]
Step-by-Step Methodology:
-
Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the alkyl sulfonamide starting material (1.0 equiv), Fe(ClO₄)₂·xH₂O (10 mol%), and the chosen aminopyridine ligand (12 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., DCE) to achieve a substrate concentration of 0.1 M.
-
Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed. Add the oxidant (e.g., PhI(OAc)₂, 1.2 equiv) in one portion.
-
Reaction Monitoring: Seal the tube and heat the reaction to the desired temperature (e.g., 60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione.
Comprehensive Characterization
Unambiguous characterization is paramount to confirming the successful synthesis and purity of the target compound. A combination of spectroscopic and physical methods should be employed.
Structural Elucidation by Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides the most direct evidence of the cyclic structure. Key expected signals include:
-
A broad singlet for the N-H proton (if unsubstituted), typically downfield (δ 8-10 ppm), which is exchangeable with D₂O.[6]
-
Two multiplets in the aliphatic region (δ 2.0-4.0 ppm) corresponding to the two diastereotopic methylene groups (-CH₂-CH₂-) of the thiazine ring. The protons adjacent to the nitrogen (C4-H) will be further downfield than those adjacent to the sulfur (C3-H).
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The signals for the methylene carbons will appear in the aliphatic region (δ 20-60 ppm).
Infrared (IR) Spectroscopy:
IR spectroscopy is essential for identifying the key sulfonamide functional group.[6][7]
-
SO₂ Stretching: Two very strong and characteristic absorption bands will be present:
-
Asymmetric stretch (ν_as_): ~1340–1315 cm⁻¹
-
Symmetric stretch (ν_s_): ~1185–1150 cm⁻¹
-
-
N-H Stretching: For the parent compound, a sharp to moderately broad band will appear around 3350–3250 cm⁻¹ corresponding to the N-H stretch.[6]
-
S-N Stretching: A weaker band can sometimes be observed in the 925–900 cm⁻¹ region.[7]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The observed mass should match the calculated exact mass of C₄H₇NO₂S (133.0201). The fragmentation pattern can also provide structural information.
Physical and Crystallographic Characterization
Melting Point: A sharp melting point is a primary indicator of high purity for a crystalline solid.
Single-Crystal X-ray Diffraction:
This technique provides the definitive, unambiguous three-dimensional structure of the molecule.[8][9] If a suitable single crystal can be grown, X-ray diffraction analysis will confirm:
-
Connectivity: The exact bonding arrangement of all atoms.
-
Conformation: The ring puckering of the thiazine ring, which typically adopts an envelope or sofa conformation.[8][9]
-
Intermolecular Interactions: The presence of hydrogen bonding or other packing forces in the crystal lattice.
Summary of Characterization Data
The following table summarizes the expected analytical data for the parent 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~3.1-3.4 ppm (m, 2H, C3-H₂), ~3.5-3.8 ppm (m, 2H, C4-H₂), ~8.5-9.5 ppm (br s, 1H, N-H) |
| ¹³C NMR | Chemical Shift (δ) | ~20-30 ppm (C3), ~45-55 ppm (C4) |
| IR | Wavenumber (cm⁻¹) | ~1330 (s, SO₂ asym.), ~1160 (s, SO₂ sym.), ~3280 (m, N-H) |
| HRMS | m/z [M+H]⁺ | Calculated: 134.0276, Observed: 134.027x |
| Melting Point | Temperature (°C) | Sharp, defined range |
Workflow for Synthesis and Verification
The overall process from starting material to fully characterized product follows a logical sequence.
Caption: Integrated workflow for γ-sultam synthesis and characterization.
Conclusion
The 3,4-dihydro-2H-1λ⁶,2-thiazine-1,1-dione core is a valuable scaffold for the development of novel therapeutics. Modern synthetic methods, particularly iron-catalyzed C-H amidation, provide an efficient and direct route to this important heterocycle.[5] A rigorous and multi-faceted characterization strategy, combining NMR, IR, and mass spectrometry, is essential for confirming the identity and purity of the synthesized material, with single-crystal X-ray diffraction offering the ultimate structural proof. This guide provides the foundational knowledge for researchers to confidently synthesize and validate this key building block for application in drug discovery programs.
References
-
(PDF) Methods of Sultam Synthesis - ResearchGate. Available at: [Link]
-
Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of γ-Sultam-Annelated δ-Lactams via the Castagnoli–Cushman Reaction of Sultam-Based Dicarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of benzosultams via Ag( i )-catalyzed alkylative cyclization of vinyl sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01583E. Available at: [Link]
-
Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition - ChemRxiv. Available at: [Link]
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl - ResearchGate. Available at: [Link]
-
Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Publishing. Available at: [Link]
-
Synthesis and characterization of some sulfonamide dervatives - Research India Publications. Available at: [Link]
-
(2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate - PMC. Available at: [Link]
-
3,4-dihydro-2H-1lambda6,2-thiazine-1,1-dione - NextSDS. Available at: [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. Available at: [Link]
-
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC. Available at: [Link]
-
3,4-Dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione - gsrs. Available at: [Link]
-
Synthesis of 3,4-Dihydro-2 H-1,3-thiazines from α-Enolic Dithioesters and 1,3,5-Triazinanes via a Formal (3 + 3) Annulation Reaction - PubMed. Available at: [Link]
-
Methyl 2-(but-3-enyl)-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate - PMC. Available at: [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI. Available at: [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. Available at: [Link]
-
A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS Rizk E. Available at: [Link]
-
Synthesis and antimicrobial screening of some 1,3- thiazines - JOCPR. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 3,4-dihydro-2H-anthra[1,2-b][1][2]dioxepine-8,13-dione - PMC. Available at: [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC. Available at: [Link]
-
Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives -.:: Natural Sciences Publishing ::. Available at: [Link]
-
New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors - PubMed. Available at: [Link]
-
Therapeutic Utility of 1, 3-Thiazines - Mini Review. Available at: [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Available at: [Link]
-
Syntheses of 2,3-diarylated 2H-benzo[e][1][5]thiazine 1,1-dioxides and their 3,4-dihydro derivatives, and assessment of their inhibitory activity against MCF-7 breast cancer cells - PubMed. Available at: [Link]
-
Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of benzosultams via Ag( i )-catalyzed alkylative cyclization of vinyl sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01583E [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
